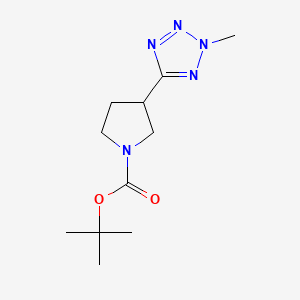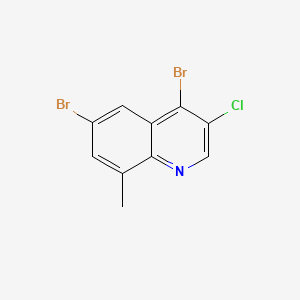![molecular formula C6H11ClN2O2 B572760 (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride CAS No. 1212327-95-1](/img/structure/B572760.png)
(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique bicyclic structure, combining an oxazolidine ring fused to a pyrazine ring, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Formation of the Pyrazine Ring: The oxazolidine intermediate is then reacted with a diaminopyrazine derivative under controlled conditions to form the bicyclic structure.
Resolution of Enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the reduction of the pyrazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic structure, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides under appropriate conditions.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced pyrazine derivatives, amines.
Substitution Products: Halogenated compounds, alkylated or arylated derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction rates and selectivity.
Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it valuable in biochemical research and drug discovery.
Protein Interaction Studies: Its unique structure allows it to interact with proteins in a specific manner, aiding in the study of protein-ligand interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging and disease detection.
Industry:
Material Science: The compound’s properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
(S)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one Hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
Oxazolidinones: Compounds with a similar oxazolidine ring, used in antibiotics like linezolid.
Pyrazines: Compounds with a pyrazine ring, found in various pharmaceuticals and agrochemicals.
Uniqueness: ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride stands out due to its unique combination of an oxazolidine and pyrazine ring, providing a distinct set of chemical and biological properties. Its chiral nature adds another layer of specificity in its interactions and applications.
This detailed overview highlights the significance and versatility of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride in various scientific domains
Properties
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDJLDMYYSLHW-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655071 |
Source


|
| Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212327-95-1 |
Source


|
| Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572696.png)



